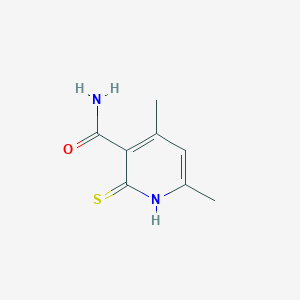

2-Mercapto-4,6-dimethylnicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Mercapto-4,6-dimethylnicotinamide is an organic compound with the molecular formula C8H10N2OS It is a derivative of nicotinamide, featuring a mercapto group (-SH) and two methyl groups attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4,6-dimethylnicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with 4,6-dimethylnicotinamide as the primary starting material.

Introduction of Mercapto Group: The mercapto group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 4,6-dimethylnicotinamide with a suitable thiolating agent, such as hydrogen sulfide or thiourea, under basic conditions.

Reaction Conditions: The reaction is usually carried out in a polar solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Oxidation Reactions

The mercapto (-SH) group undergoes oxidation under various conditions:

-

Disulfide Formation : Reaction with mild oxidants like hydrogen peroxide (H₂O₂) or iodine (I₂) yields a disulfide derivative. This is critical in redox biochemistry and material science applications.

-

Sulfonic Acid Derivatives : Strong oxidizing agents such as nitric acid (HNO₃) or potassium permanganate (KMnO₄) oxidize the thiol to sulfonic acid (-SO₃H) groups .

Example Reaction :

2 Mercapto 4 6 dimethylnicotinamide+H2O2→Disulfide+2H2O

Reduction Reactions

The thiol and amide groups participate in reduction processes:

-

Thiol Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the mercapto group to a hydrogen atom, forming 4,6-dimethylnicotinamide .

-

Amide Reduction : Catalytic hydrogenation (H₂/Pd) converts the carboxamide to an amine, yielding 2-mercapto-4,6-dimethylpyridinamine.

Electrophilic Substitution

The pyridine ring’s methyl groups are reactive toward electrophiles due to resonance stabilization of intermediate carbocations :

-

Halogenation : Chlorine (Cl₂) or bromine (Br₂) in acidic media substitutes methyl groups, forming halogenated derivatives (e.g., 4,6-dichloro-2-mercaptonicotinamide).

-

Nitration : Nitric acid introduces nitro (-NO₂) groups at activated positions.

Nucleophilic Substitution

The mercapto group acts as a nucleophile:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form thioethers.

-

Michael Addition : Participates in conjugate additions with α,β-unsaturated carbonyl compounds .

Condensation and Cyclization

-

Schiff Base Formation : The amide group condenses with aldehydes (e.g., benzaldehyde) to generate imine derivatives.

-

Heterocyclic Synthesis : Serves as a precursor in synthesizing fused pyrimidines or thiazoles via cycloaddition reactions .

Comparison with Analogous Compounds

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the prominent applications of 2-Mercapto-4,6-dimethylnicotinamide is its role as an antimicrobial agent. Research has demonstrated that derivatives of this compound exhibit significant activity against various pathogens, including Mycobacterium tuberculosis (MTb). A study highlighted the synthesis of 4,6-dimethyl-2-(substituted) mercapto-3-(substituted) pyridines, which showed moderate to very good activity against pathogenic strains at concentrations as low as 12.5 µg/mL .

Case Study: Antitubercular Activity

- Study Design : The compounds were synthesized and screened for their antimycobacterial activity.

- Results : The presence of lipophilic groups and amide functionalities enhanced antituberculosis activity. The structure-activity relationship (SAR) indicated that increasing the alkyl chain length at position-2 significantly improved efficacy .

Inhibition of Enzymatic Activity

This compound has also been investigated for its ability to inhibit specific enzymes critical to bacterial survival. For instance, it has been shown to inhibit the mycobacterial type II NADH dehydrogenase (NDH-2), which is essential for the respiratory pathway in Mycobacterium tuberculosis. This inhibition could potentially lead to new treatments for tuberculosis by targeting metabolic pathways crucial for bacterial growth .

Potential in Cancer Therapy

Emerging research suggests that this compound may have applications in cancer therapy due to its ability to modulate protease activity associated with tumor progression. Protease assays using this compound have been developed to characterize neoplasia samples, providing insights into tumor behavior and potential treatment responses .

Diagnostic Applications

- Methodology : Ex vivo assays measure protease profiles in neoplasia samples treated with MDNA derivatives.

- Findings : The cleavage of specific peptide linkers by tumor-associated proteases indicates potential prognostic value in cancer diagnostics .

Synthesis and Structural Variants

The synthesis of this compound involves various chemical reactions that yield different structural variants with potentially enhanced biological activities. For example, modifications at the sulfur or nitrogen positions can lead to compounds with improved solubility and stability, making them more suitable for therapeutic applications .

| Compound | Structure | Biological Activity |

|---|---|---|

| MDNA | C8H10N2OS | Antitubercular |

| Variants | Various | Enhanced efficacy |

Wirkmechanismus

The mechanism of action of 2-Mercapto-4,6-dimethylnicotinamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and proteins involved in oxidative stress and cellular metabolism.

Pathways Involved: It can modulate pathways related to redox balance, apoptosis, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Mercaptonicotinamide: Lacks the methyl groups on the pyridine ring.

4,6-Dimethylnicotinamide: Lacks the mercapto group.

2-Mercapto-4-methylnicotinamide: Has only one methyl group on the pyridine ring.

Uniqueness

2-Mercapto-4,6-dimethylnicotinamide is unique due to the presence of both the mercapto group and two methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

2-Mercapto-4,6-dimethylnicotinamide (2-M4,6-DMN) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. Characterized by the presence of a thiol group (-SH) and two methyl groups on the pyridine ring, this compound is a derivative of nicotinamide with the molecular formula C₈H₁₀N₂OS. This article reviews the biological activity of 2-M4,6-DMN, focusing on its antioxidant properties, potential therapeutic applications, and mechanisms of action.

The synthesis of 2-M4,6-DMN typically involves nucleophilic substitution reactions where 4,6-dimethylnicotinamide reacts with thiolating agents such as hydrogen sulfide or Lawesson's reagent under basic conditions. This process can be optimized in industrial settings using continuous flow methods to enhance yield and scalability.

Table 1: Comparison of Structural Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Thiol group (-SH), two methyl groups | Antioxidant and antimicrobial properties |

| 2-Mercaptonicotinamide | Thiol group (-SH), no methyl groups | Lacks enhanced lipophilicity |

| 4,6-Dimethylnicotinamide | No thiol group | Primarily studied for its metabolic pathways |

Antioxidant Properties

One of the most significant biological activities of 2-M4,6-DMN is its antioxidant capability. The thiol group in the compound plays a crucial role in scavenging free radicals and reducing oxidative stress. Research indicates that 2-M4,6-DMN can modulate redox balance within cells, potentially protecting against oxidative damage associated with various diseases.

Antimicrobial Activity

Studies have demonstrated that 2-M4,6-DMN exhibits antimicrobial properties against a range of pathogens. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes. This activity positions it as a candidate for further exploration in the development of new antimicrobial agents.

The biological activity of 2-M4,6-DMN is linked to its interaction with specific enzymes and proteins involved in cellular metabolism and oxidative stress response. Key pathways influenced by this compound include:

- Redox Signaling : The thiol group facilitates redox reactions that can modulate enzyme activities.

- Apoptosis Regulation : By affecting signaling pathways related to cell survival and apoptosis, 2-M4,6-DMN may influence cancer cell proliferation.

- Inflammatory Response : The compound may also play a role in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of 2-M4,6-DMN in various contexts:

- Cancer Research : In vitro studies have shown that 2-M4,6-DMN can inhibit the growth of certain cancer cell lines by inducing apoptosis through oxidative stress mechanisms.

- Infectious Diseases : Research has indicated that this compound may enhance the efficacy of existing antibiotics against resistant strains of bacteria when used in combination therapies.

- Neuroprotection : Preliminary data suggest that 2-M4,6-DMN may provide neuroprotective effects in models of neurodegenerative diseases by mitigating oxidative damage.

Limitations and Future Directions

While the biological activities of 2-M4,6-DMN are promising, research is still in its early stages. Limitations include:

- Lack of Comprehensive Clinical Data : Most findings are based on preclinical studies; further clinical trials are necessary to establish safety and efficacy.

- Mechanistic Understanding : More detailed studies are needed to elucidate the precise mechanisms through which 2-M4,6-DMN exerts its biological effects.

Future research should focus on expanding the understanding of this compound’s pharmacological potential and exploring its applications across various fields such as medicinal chemistry and material science.

Eigenschaften

IUPAC Name |

4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-4-3-5(2)10-8(12)6(4)7(9)11/h3H,1-2H3,(H2,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUHWHVTEYTPSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=S)N1)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.